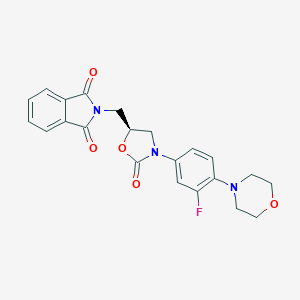
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate
Übersicht
Beschreibung
This compound, also known as rac,cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, is a chemical of interest in the field of chemistry .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 408.3 g/mol . It has a melting point of 98 °C and a predicted boiling point of 615.5±65.0 °C . The compound has a predicted density of 1.59±0.1 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
- Terconazole, a compound including cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate, exhibits high topical activity against vaginal candidosis in rats and dermatophytosis in guinea pigs (Heeres, Hendrickx, & van Cutsem, 1983).
Synthesis and Structural Analysis
- The synthesis and structural properties of related compounds have been extensively studied, revealing insights into their chemical properties and potential applications in various fields (Upadhyaya et al., 1997).
Application in Fungicide Development
- A series of triazoles containing 1,3-dioxolane were evaluated for fungicidal activity, demonstrating potential for agricultural applications in controlling powdery mildew and bean rust (Gestel, Heeres, Janssen, & Reet, 1980).
Extraction of Precious Metals
- The compound has been used in the extraction of gold(III), palladium(II), and platinum(IV) from hydrochloric acid solutions, indicating its potential in precious metal recovery processes (Khisamutdinov, Murinov, & Shitikova, 2007).
Extraction of Hydrochloric and Nitric Acid
- Its use in the extraction of hydrochloric and nitric acid has been explored, demonstrating its versatility in chemical processing (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).
Inhibitory Activity on Brassinosteroid Biosynthesis
- Stereoisomers of this compound, particularly the cis isomers, have been found to exhibit potent inhibitory activity on brassinosteroid biosynthesis, a critical process in plant development (Oh, Yamada, & Yoshizawa, 2013).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate involves the condensation of 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole-1-carboxaldehyde to form 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane. This intermediate is then treated with methanesulfonyl chloride to afford the final product.", "Starting Materials": ["2,4-dichlorobenzaldehyde", "1H-1,2,4-triazole-1-carboxaldehyde", "methanesulfonyl chloride"], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole-1-carboxaldehyde in the presence of a base to form 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane.", "Step 2: Treatment of the intermediate with methanesulfonyl chloride in the presence of a base to form cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate." ] } | |
CAS-Nummer |
67914-86-7 |
Molekularformel |
C14H15Cl2N3O5S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11?,14-/m0/s1 |
InChI-Schlüssel |
QIMASXGTWQEFGS-IAXJKZSUSA-N |
Isomerische SMILES |
CS(=O)(=O)OCC1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Aussehen |
White-to-Off-White Solid |
melting_point |
99-101°C |
| 155661-07-7 | |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate; (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Methanesulfonate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B193918.png)










